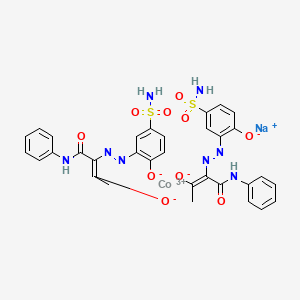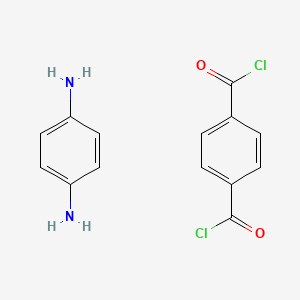
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is a compound with the molecular formula C14H12Cl2N2O2 and a molecular weight of 311.163 g/mol . This compound is known for its use in the production of high-performance polymers and aramid fibers, such as Kevlar. It is a combination of benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride, which are both important intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-1,4-dicarbonyl chloride can be synthesized by the reaction of terephthalic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide . Another method involves the chlorination of dimethyl terephthalate . Benzene-1,4-diamine is typically produced by the reduction of nitrobenzene derivatives .
Industrial Production Methods
Commercial production of benzene-1,4-dicarbonyl chloride involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid . This process is carried out under reflux conditions with the use of solid sodium carbonate to neutralize the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of benzene-1,4-dicarbonyl chloride.
Catalysts: N,N-dimethylformamide and aluminum chloride are commonly used
Major Products Formed
Polyamides: Formed by the reaction of benzene-1,4-dicarbonyl chloride with diamines.
Aromatic Compounds: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-performance polymers.
Biology: Employed in the study of molecular interactions and binding mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of aramid fibers, which are known for their strength and durability.
Wirkmechanismus
The mechanism of action of benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride involves its ability to form strong covalent bonds with other molecules. This property is exploited in the production of polymers, where the compound acts as a cross-linking agent . The molecular targets include amine and carboxyl groups, which facilitate the formation of polyamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthaloyl Chloride: Similar in structure and used in the production of aramid fibers.
Para-Phenylenediamine: Another compound used in the synthesis of high-performance polymers.
Uniqueness
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is unique due to its dual functionality, combining the properties of both benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride. This allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
26125-61-1 |
|---|---|
Molekularformel |
C14H12Cl2N2O2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-1-2-6(4-3-5)8(10)12;7-5-1-2-6(8)4-3-5/h1-4H;1-4H,7-8H2 |
InChI-Schlüssel |
KIEIYPCTMJWBOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1N)N |
Verwandte CAS-Nummern |
26125-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


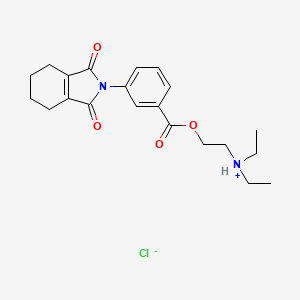
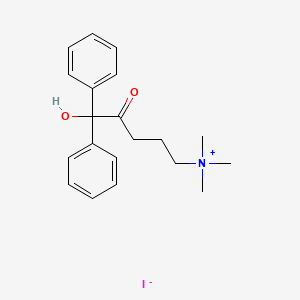

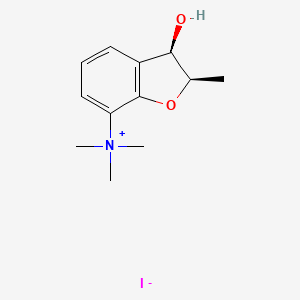
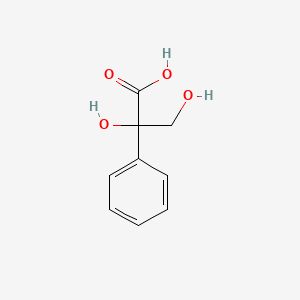
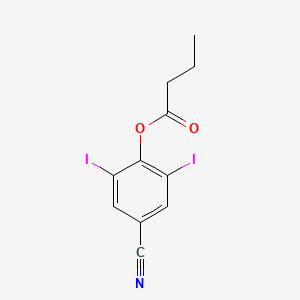
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)


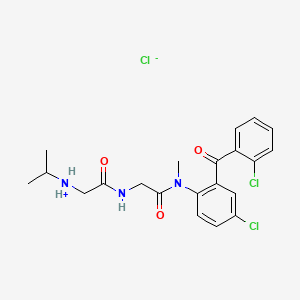
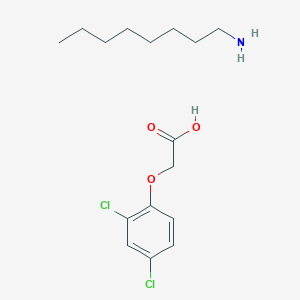
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
